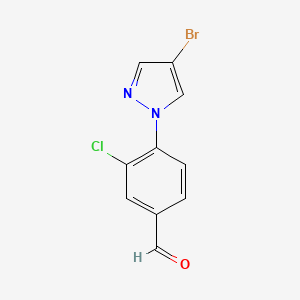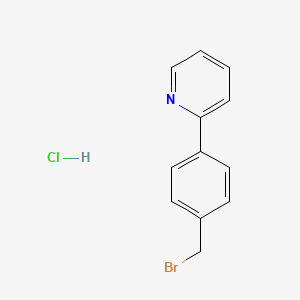
1-(2-Cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-环丙基-6-(三氟甲基)嘧啶-4-基)-1,4-二氮杂环庚烷是一种杂环化合物,其特征在于嘧啶环被环丙基和三氟甲基取代,以及一个二氮杂环庚烷环
准备方法
1-(2-环丙基-6-(三氟甲基)嘧啶-4-基)-1,4-二氮杂环庚烷的合成通常涉及多步有机反应。起始材料通常包括环丙胺、三氟甲基嘧啶和二氮杂环庚烷衍生物。合成路线可能涉及:
环丙基化: 将环丙基引入嘧啶环。
三氟甲基化: 在特定条件下添加三氟甲基。
二氮杂环庚烷形成: 将二氮杂环庚烷环与取代的嘧啶偶联。
工业生产方法可能涉及优化这些反应以进行放大,确保最终产品的高产率和纯度。
化学反应分析
1-(2-环丙基-6-(三氟甲基)嘧啶-4-基)-1,4-二氮杂环庚烷可以进行各种化学反应,包括:
氧化: 该化合物可以使用过氧化氢或高锰酸钾等试剂氧化。
还原: 还原反应可能涉及氢化铝锂等试剂。
取代: 亲核取代反应可以在嘧啶环上发生,特别是在三氟甲基基团相邻的位置。
这些反应中常用的试剂和条件包括有机溶剂、催化剂和受控温度。形成的主要产物取决于所用特定反应条件和试剂。
科学研究应用
1-(2-环丙基-6-(三氟甲基)嘧啶-4-基)-1,4-二氮杂环庚烷在科学研究中有多种应用:
化学: 用作合成更复杂分子的构建块。
生物学: 研究其潜在的生物活性,包括酶抑制和受体结合。
医学: 探索其潜在的治疗特性,例如抗炎或抗癌活性。
工业: 用于开发新材料和化学工艺。
作用机制
1-(2-环丙基-6-(三氟甲基)嘧啶-4-基)-1,4-二氮杂环庚烷的作用机制涉及其与特定分子靶标的相互作用。该化合物可能与酶或受体结合,改变其活性并触发下游效应。所涉及的确切途径取决于具体的应用和靶标。
相似化合物的比较
与 1-(2-环丙基-6-(三氟甲基)嘧啶-4-基)-1,4-二氮杂环庚烷类似的化合物包括:
- 1-(2-环丙基-6-(三氟甲基)嘧啶-4-基)哌啶-4-胺
- 2-{4-[2-环丙基-6-(三氟甲基)嘧啶-4-基]哌嗪-1-基}-5H,7H,8H-吡喃[4,3-b]吡啶-3-腈
这些化合物在结构上具有相似性,但在其特定的取代基和环系统方面有所不同,这会影响它们的化学性质和应用。
属性
分子式 |
C13H17F3N4 |
|---|---|
分子量 |
286.30 g/mol |
IUPAC 名称 |
1-[2-cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl]-1,4-diazepane |
InChI |
InChI=1S/C13H17F3N4/c14-13(15,16)10-8-11(19-12(18-10)9-2-3-9)20-6-1-4-17-5-7-20/h8-9,17H,1-7H2 |
InChI 键 |
UDXHZIPUFADEBA-UHFFFAOYSA-N |
规范 SMILES |
C1CNCCN(C1)C2=NC(=NC(=C2)C(F)(F)F)C3CC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethanone, 1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxyphenyl]-](/img/structure/B11841714.png)
![2-Bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B11841720.png)
![2-[2-[Tert-butyl(dimethyl)silyl]oxyphenyl]-2-methylpropanal](/img/structure/B11841734.png)

![1-[Benzyl(trimethylsilyl)amino]cyclohexane-1-carbonitrile](/img/structure/B11841748.png)







![2-(3-((1-Methylpiperidin-4-yl)methyl)imidazo[1,5-a]pyridin-1-yl)acetamide](/img/structure/B11841816.png)
